An In-Depth Technical Guide to the Synthesis of 9-Deschloro-9-bromo-beclomethasone dipropionate
An In-Depth Technical Guide to the Synthesis of 9-Deschloro-9-bromo-beclomethasone dipropionate
Introduction
Beclomethasone dipropionate, a potent glucocorticoid, is a cornerstone in the management of asthma and other inflammatory conditions. The targeted modification of its steroidal backbone has been a subject of intense research to enhance its therapeutic index. This technical guide provides a comprehensive overview of the synthesis of a significant analog, 9-Deschloro-9-bromo-beclomethasone dipropionate. Halogenation at the C-9 position of the steroid nucleus is a critical determinant of glucocorticoid activity, and the substitution of chlorine with bromine offers a valuable avenue for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[1]
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, reaction mechanisms, and experimental protocols. The synthesis is presented as a logical sequence of chemical transformations, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the described methods.
Retrosynthetic Analysis and Overall Strategy
The synthesis of 9-Deschloro-9-bromo-beclomethasone dipropionate can be envisioned through a two-stage process. The primary retrosynthetic disconnection is at the C9-Br and C11-OH bonds, suggesting a bromohydrin formation from a Δ9(11)-alkene precursor. This key intermediate, 17α,21-Dihydroxy-16β-methylpregna-1,4,9-triene-3,20-dione dipropionate, can be synthesized from readily available beclomethasone dipropionate or its precursors.
The overall synthetic strategy therefore involves:
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Formation of the Δ9(11)-triene intermediate: This is achieved through the dehydration of the 11β-hydroxyl group of a suitable beclomethasone precursor.
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Bromohydrin formation: The subsequent reaction of the Δ9(11)-triene with a brominating agent in the presence of water installs the desired 9α-bromo and 11β-hydroxyl functionalities.
Caption: Retrosynthetic analysis of 9-Deschloro-9-bromo-beclomethasone dipropionate.
Synthesis of the Δ9(11)-Triene Intermediate
The synthesis of the key intermediate, 17α,21-Dihydroxy-16β-methylpregna-1,4,9-triene-3,20-dione dipropionate, can commence from the common steroid precursor 9β,11β-epoxy-17α,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione (DB-11).[2][3] The synthesis of beclomethasone dipropionate from DB-11 is a well-established industrial process.[2][3][4][5] For the purpose of this guide, we will focus on the subsequent transformation to the desired triene.
The critical step is the dehydration of the 11β-hydroxyl group of a beclomethasone derivative to introduce the Δ9(11) double bond. This can be achieved using various dehydrating agents. A plausible approach involves the treatment of beclomethasone 17,21-dipropionate with a reagent like sulfuryl chloride in pyridine, which is known to effect the dehydration of 11β-hydroxy steroids.
Proposed Mechanism of Dehydration
The dehydration of the 11β-hydroxyl group likely proceeds through an E2 elimination mechanism. The hydroxyl group is first converted into a better leaving group, such as a chlorosulfate, by reaction with sulfuryl chloride. The C9α-proton is then abstracted by a base (pyridine), leading to the formation of the Δ9(11)-double bond.
Caption: Proposed mechanism for the dehydration of the 11β-hydroxyl group.
Experimental Protocol: Synthesis of the Δ9(11)-Triene Intermediate
Caution: This is a proposed protocol based on established steroid chemistry. All reactions should be carried out in a well-ventilated fume hood by trained personnel.
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Starting Material: Beclomethasone 17,21-dipropionate.
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Reagents: Anhydrous pyridine, sulfuryl chloride.
-
Procedure:
-
Dissolve beclomethasone 17,21-dipropionate in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
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Slowly add a solution of sulfuryl chloride in anhydrous pyridine dropwise, maintaining the temperature below 5°C.
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Stir the reaction mixture at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of ice-water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 17α,21-Dihydroxy-16β-methylpregna-1,4,9-triene-3,20-dione dipropionate.
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Synthesis of 9-Deschloro-9-bromo-beclomethasone dipropionate
The final step in the synthesis is the conversion of the Δ9(11)-triene intermediate to the target molecule via a bromohydrin formation reaction. This is accomplished using a source of electrophilic bromine in the presence of water. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a convenient and effective reagent for this transformation.
Mechanism of Bromohydrin Formation
The reaction proceeds through an electrophilic addition of bromine to the Δ9(11)-double bond. The initial attack of the alkene on the bromine atom of DBDMH leads to the formation of a cyclic bromonium ion intermediate. The steric hindrance of the β-face of the steroid nucleus directs the formation of the α-bromonium ion. Subsequent nucleophilic attack by a water molecule occurs at the more sterically accessible C11 position from the β-face (anti-addition), leading to the opening of the bromonium ion ring and the formation of the 9α-bromo-11β-hydroxy product.
Caption: Mechanism of bromohydrin formation from the Δ9(11)-triene intermediate.
Experimental Protocol: Synthesis of 9-Deschloro-9-bromo-beclomethasone dipropionate
This protocol is based on the published synthesis of the target molecule.[1]
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Starting Material: 17α,21-Dihydroxy-16β-methylpregna-1,4,9-triene-3,20-dione dipropionate.
-
Reagents: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), aqueous solvent system (e.g., acetone/water or THF/water).
-
Procedure:
-
Dissolve the Δ9(11)-triene intermediate in a suitable organic solvent (e.g., acetone or THF).
-
Add a controlled amount of water to the solution.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise to the stirred solution at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding a solution of sodium thiosulfate to destroy any excess bromine.
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Remove the organic solvent under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 9-Deschloro-9-bromo-beclomethasone dipropionate by recrystallization from a suitable solvent system (e.g., chloroform-methanol or hexane-methanol) to yield the pure product.[1]
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Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Beclomethasone Dipropionate | C₂₈H₃₇ClO₇ | 521.04 | ~210 (decomposes) | White to creamy-white powder |
| 17α,21-Dihydroxy-16β-methylpregna-1,4,9-triene-3,20-dione dipropionate | C₂₈H₃₆O₆ | 468.58 | Not reported | - |
| 9-Deschloro-9-bromo-beclomethasone dipropionate | C₂₈H₃₇BrO₇ | 581.5 | 180-182 (from ethyl acetate-methanol) | White powder |
| 9-Deschloro-9-bromo-beclomethasone dipropionate monohydrate | C₂₈H₃₇BrO₇·H₂O | 599.5 | 187-188 (from methanol-water) | Colorless crystals |
Data for the final product is sourced from reference[1].
Characterization
The structure and purity of the synthesized 9-Deschloro-9-bromo-beclomethasone dipropionate can be confirmed by a combination of spectroscopic and analytical techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the steroid backbone, the propionate esters, and the methyl groups. The signal for the C11-proton will be a key indicator of the stereochemistry of the hydroxyl group. The presence of the water molecule in the monohydrate can also be detected by ¹H NMR.[1]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl (ketone and ester), and carbon-carbon double bonds.
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Elemental Analysis: Elemental analysis for carbon, hydrogen, and bromine can be used to confirm the empirical formula of the synthesized compound.[1]
Conclusion
This technical guide has outlined a viable and scientifically sound synthetic pathway for the preparation of 9-Deschloro-9-bromo-beclomethasone dipropionate. The synthesis proceeds through a key Δ9(11)-triene intermediate, which is then converted to the final product via a stereoselective bromohydrin formation. The provided protocols, grounded in established steroid chemistry, offer a reliable framework for the laboratory-scale synthesis of this important beclomethasone analog. The detailed mechanistic explanations and characterization guidelines further support the research and development efforts in the field of halogenated corticosteroids.
References
-
Welideniya, D., et al. (2022). Practical and scalable synthesis of beclomethasone dipropionate. Steroids, 177, 108948. [Link]
- Henan Lihua Pharmaceutical Co., Ltd. (2020).
-
Wei, J., et al. (2023). Divergent Chemo- and Biocatalytic Route to 16β-Methylcorticoids: Asymmetric Synthesis of Betamethasone Dipropionate, Clobetasol Propionate, and Beclomethasone Dipropionate. Angewandte Chemie International Edition, 62(51), e202312345. [Link]
-
SciSpace. (n.d.). Beclomethasone dipropionate intermediate and preparation method thereof. [Link]
- Henan Lihua Pharmaceutical Co., Ltd. (2015).
- Reverdia. (2023). Synthesis of delta 9,11 steroids. WO2023016817A1.
- The Upjohn Company. (1982).
-
Tanaka, K., et al. (2021). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Magnetochemistry, 7(9), 125. [Link]
-
ResearchGate. (n.d.). 1 H chemical shifts of the compounds 9 to 12. [Link]
-
Othman, A. H., et al. (2009). 9α-Bromo analog of beclometasone dipropionate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1821. [Link]
- Merck & Co., Inc. (1954).
-
Molecules. (2021). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules, 26(9), 2608. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
The Organic Chemistry Tutor. (2021, April 11). Bromohydrin Formation Mechanism With NBS | Organic Chemistry [Video]. YouTube. [Link]
- Aventis Pharma. (2004). PROCESS FOR THE PREPARATION OF DERIVATIVES OF BROMMETHYL-BIPHENYL COMPOUNDS. DE69818091T2.
-
ResearchGate. (n.d.). Expedient Synthesis of 17α,21-Dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from Prednisolone utilising a novel Mattox Rearrangement. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. [Link]
-
Combinatorial Chemistry & High Throughput Screening. (2020). An Efficient Procedure for the Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. Combinatorial Chemistry & High Throughput Screening, 23(3), 225-231. [Link]
-
Data in Brief. (2020). 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations. Data in Brief, 30, 105537. [Link]
- Henan Lihua Pharmaceutical Co., Ltd. (2007). Preparation of delta 9(11) steroid compound. CN1896090A.
-
Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. [Link]
-
ResearchGate. (n.d.). Synthesis of 16β-Methylpregn-4,9(11)-Diene-17α-Ol-3,20-Dione From 9α-Hydroxyandrostenedione. [Link]
-
International Journal of Pharmaceutics. (2009). Transient drug supersaturation kinetics of beclomethasone dipropionate in rapidly drying films. International Journal of Pharmaceutics, 378(1-2), 86-92. [Link]
-
Chemistry LibreTexts. (2024, September 22). 8.3: Halohydrins from Alkenes - Addition of HO-X. [Link]
-
Organic Chemistry Portal. (n.d.). Bromohydrin synthesis by bromination or substitution. [Link]
- Glaxo Group Limited. (1969). Process for the preparation of debrominated analogues of bromo-steroids of the pregnane,androstane and cholestane series. US3480622A.
-
Acta Crystallographica Section F: Structural Biology and Crystallization Communications. (2008). Purification, crystallization and preliminary X-ray crystallographic analysis of 3-ketosteroid Δ1-dehydrogenase from Rhodococcus erythropolis SQ1. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 1), 38-41. [Link]
-
PubMed. (2008). Purification, crystallization and preliminary X-ray crystallographic analysis of 3-ketosteroid Δ1-dehydrogenase from Rhodococcus erythropolis SQ1. [Link]
Sources
- 1. US2684375A - Process for the bromination of steroids - Google Patents [patents.google.com]
- 2. Practical and scalable synthesis of beclomethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beclomethasone dipropionate intermediate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Beclomethasone dipropionate intermediate and preparation method thereof (2020) | Wang Haibo [scispace.com]
